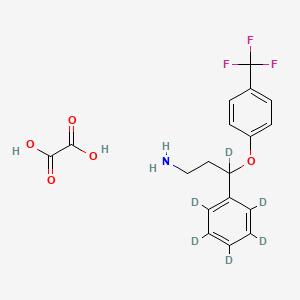

Norfluoxetine-D6 Oxalate

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research

Mechanistic Studies: By selectively replacing hydrogen with deuterium, researchers can trace the pathways of chemical reactions, providing detailed insights into reaction mechanisms. thalesnano.com The heavier deuterium can slow down certain reactions, an effect known as the kinetic isotope effect, which helps in identifying rate-determining steps. symeres.com

Metabolic Profiling: In pharmaceutical and biochemical research, deuterium-labeled compounds are used to study the metabolic fate of molecules within biological systems. clearsynth.com This allows for a clearer understanding of how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). thalesnano.comclearsynth.com Since they behave almost identically to their non-labeled counterparts during sample preparation and analysis but are distinguishable by their mass-to-charge ratio, they help to correct for variations and improve the accuracy and precision of measurements. clearsynth.comscioninstruments.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is also employed in NMR spectroscopy to simplify complex spectra and aid in the determination of molecular structures. thalesnano.com

Contextualization of Norfluoxetine (B159337) as a Major Metabolite of Fluoxetine (B1211875)

Fluoxetine, widely known under the trade name Prozac, is an antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. wikipedia.org In the body, fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into its only identified active metabolite, norfluoxetine. wikipedia.orgpharmgkb.org This process of demethylation is mainly carried out by the enzymes CYP2D6, CYP2C19, and CYP3A4. caymanchem.comnih.govsci-hub.se

Rationale for Deuteration of Norfluoxetine (Norfluoxetine-D6) in Academic Contexts

The deuteration of norfluoxetine to create Norfluoxetine-D6 serves a crucial purpose in academic and research settings, primarily as an internal standard for quantitative analysis. oup.comcerilliant.comsigmaaldrich.com When researchers need to measure the concentration of fluoxetine and norfluoxetine in biological samples such as plasma, serum, or urine, an internal standard is essential for accurate quantification. cerilliant.comnih.gov

Norfluoxetine-D6 is an ideal internal standard for the following reasons:

Similar Physicochemical Properties: It shares nearly identical chemical and physical properties with the non-labeled norfluoxetine, ensuring that it behaves similarly during extraction, chromatography, and ionization in mass spectrometry. scispace.com

Distinct Mass-to-Charge Ratio: The six deuterium atoms give it a higher mass, allowing it to be easily distinguished from the endogenous norfluoxetine by the mass spectrometer. oup.com

Improved Accuracy: By adding a known amount of Norfluoxetine-D6 to a sample, any loss of the analyte during sample preparation or fluctuations in the instrument's response can be corrected for by measuring the ratio of the analyte to the internal standard. clearsynth.comoup.com This significantly improves the precision and accuracy of the analytical method. scispace.com

In a typical research application, a solution containing Norfluoxetine-D6 Oxalate (B1200264) is used to prepare an internal standard solution, which is then added to the samples being analyzed. oup.comsigmaaldrich.com This allows for the precise quantification of norfluoxetine, aiding in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. cerilliant.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18F3NO5 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |

InChI |

InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6)/i1D,2D,3D,4D,5D,15D; |

InChI Key |

FDWJCEPFCGIDPF-OYCZTGALSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Norfluoxetine Analogs

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various methods, broadly categorized as either direct hydrogen isotope exchange (HIE) or the use of deuterated reagents in multi-step syntheses. snnu.edu.cnresearchgate.netrsc.org HIE reactions are often favored for their atom economy and ability to introduce deuterium at late stages of a synthetic sequence. acs.org These methods can involve transition-metal catalysts, acid or base catalysis, or photochemical activation. researchgate.net

Regioselective Deuteration Strategies for Complex Molecules

Achieving regioselectivity—the controlled placement of deuterium at specific positions within a molecule—is a critical challenge in the synthesis of complex deuterated compounds. d-nb.inforesearchgate.net Various strategies have been developed to address this, often relying on the inherent reactivity of the substrate or the use of directing groups and specialized catalysts. snnu.edu.cnworktribe.com

For instance, transition-metal-catalyzed HIE reactions can exhibit high regioselectivity. Catalysts based on iridium, palladium, rhodium, and ruthenium have been successfully employed for the site-selective deuteration of arenes and heterocycles. snnu.edu.cn The choice of catalyst and reaction conditions can direct deuterium to specific positions, such as ortho to a directing group. snnu.edu.cn Similarly, silver-catalyzed deuteration has been shown to be effective for electron-rich arenes and azaarenes, utilizing D₂O as the deuterium source. rsc.org

In addition to metal catalysis, acid- or base-mediated exchange can provide a route to regioselective deuteration, particularly for protons in acidic or enolizable positions. scielo.org.mx The development of flow synthesis methods using microwave technology and catalysts like platinum on alumina (B75360) offers a modern approach to the deuteration of aromatic compounds, allowing for high efficiency and scalability. tn-sanso.co.jp

Stereoselective Deuteration Approaches

When a molecule contains chiral centers, the stereoselective incorporation of deuterium becomes crucial. This involves controlling the three-dimensional arrangement of the deuterium atom relative to the rest of the molecule.

Chemical methods for stereoselective deuteration often involve the use of deuterated reducing agents or the application of chiral catalysts. The reduction of a prochiral ketone with a deuteride (B1239839) source, for example, can lead to the formation of a stereospecific deuterated alcohol. cdnsciencepub.com This approach has been used to create deuterated primary carbinols with high stereoselectivity. cdnsciencepub.com The stereochemical outcome is often dictated by the steric and electronic properties of the substrate and the reagent.

Another strategy involves the use of chiral auxiliaries or ligands in metal-catalyzed reactions to control the stereochemistry of deuterium incorporation. acs.org These methods, while effective, can sometimes be limited by substrate scope or the need for expensive reagents. acs.org

Biocatalysis offers a powerful and often highly selective alternative for stereoselective deuteration. nih.govnih.govresearchgate.netrsc.org Enzymes, with their precisely defined active sites, can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions. nih.gov

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for instance, have been utilized for the stereoretentive α-deuteration of amino acids. rsc.org These enzymes can reversibly deprotonate α-amino acids, allowing for the incorporation of deuterium from D₂O with high stereocontrol. nih.gov Similarly, oxidoreductases, coupled with a system for recycling the deuterated cofactor [4-²H]-NADH, can asymmetrically deuterate a range of C=O, C=N, and C=C bonds. nih.gov This biocatalytic approach has been successfully applied to the synthesis of a deuterated analog of the drug safinamide. acs.org

Chemical Stereoselective Deuteration Methods (e.g., Deuteride Reduction)

Specific Synthetic Routes to Norfluoxetine-D6 Oxalate (B1200264) and Related Deuterated Norfluoxetine (B159337) Analogs

Norfluoxetine-D6 oxalate is a deuterated analog of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine (B1211875). cerilliant.com Such labeled compounds are crucial as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the parent drug and its metabolites in biological samples. cerilliant.comnih.gov

While the precise, proprietary synthetic route to commercially available this compound is not publicly detailed, the synthesis would logically involve the principles of deuterium incorporation discussed above. A plausible strategy would be the use of a deuterated precursor in the synthesis of the norfluoxetine molecule.

Elucidation of Deuterium Labeling Positions in Norfluoxetine-D6

The designation "D6" in Norfluoxetine-D6 indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Based on the chemical structure of norfluoxetine and common synthetic strategies for deuteration, the most likely positions for deuterium labeling are on the aromatic ring of the phenoxy group. This is because aromatic C-H bonds can be amenable to H/D exchange reactions under specific catalytic conditions. Commercially available deuterated compounds often have the deuterium atoms placed in metabolically stable positions to ensure the integrity of the internal standard during analysis. nih.gov The exact positions of the deuterium atoms are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Challenges and Advances in Scalable Synthesis of Deuterated Analogs

The synthesis of deuterated compounds, including this compound, presents a unique set of challenges, particularly when considering scalability for broader research or commercial purposes. These challenges are multifaceted, encompassing the availability and cost of starting materials, the complexity of synthetic routes, and the analytical rigor required to ensure the final product's quality.

Furthermore, the purification and analytical characterization of deuterated analogs demand sophisticated techniques. It is essential to confirm not only the chemical purity but also the isotopic purity and the precise location of the deuterium atoms within the molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for this purpose. For instance, a Certificate of Analysis for a commercial batch of this compound would detail the isotopic distribution, confirming the percentage of the desired D6 species versus other isotopic variants (D1, D2, D3, D4, D5). lgcstandards.com

Despite these challenges, advances in synthetic chemistry and analytical instrumentation have facilitated the production of highly pure deuterated compounds. Methodologies for the asymmetric synthesis of fluoxetine and norfluoxetine enantiomers provide a foundational framework that can be adapted for their deuterated counterparts. For example, a known synthetic pathway to (±)-Fluoxetine-d5 Oxalate starts with 3-dimethylaminopropiophenone-d5 hydrochloride, where the phenyl ring is deuterated. google.com This precursor undergoes reduction to form the corresponding deuterated propanol, followed by a nucleophilic substitution reaction and subsequent demethylation to yield the norfluoxetine analog. google.com A similar strategy can be envisioned for Norfluoxetine-D6, starting with an appropriately deuterated precursor.

The final step in preparing this compound involves the formation of the oxalate salt. This is typically achieved by reacting the free base of the deuterated norfluoxetine with oxalic acid in a suitable solvent, leading to the precipitation of the more stable and crystalline oxalate salt. google.comchebios.it The choice of the oxalate salt form can enhance the compound's stability and solubility in polar solvents compared to other salt forms like hydrochloride.

The following table summarizes a plausible synthetic approach for this compound based on the synthesis of related deuterated analogs and established chemical reactions.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of a deuterated propiophenone | Starting material: 3-(Methylamino)propiophenone-(phenyl-d5, 3-d1). Reducing agent: Sodium borohydride (B1222165) (NaBH4) in a suitable solvent like methanol (B129727) or ethanol (B145695). | 3-(Methylamino)-1-(phenyl-d5)-1-(3-d1)-propan-1-ol |

| 2 | O-Arylation (Williamson Ether Synthesis) | Reactant: 4-chlorobenzotrifluoride. Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide to deprotonate the alcohol. Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). | Fluoxetine-D6 (N-methyl-3-(phenyl-d5)-3-(3-d1)-[4-(trifluoromethyl)phenoxy]propan-1-amine) |

| 3 | N-Demethylation | Reagent: Cyanogen bromide (von Braun reaction) or an acyl chloride followed by hydrolysis. | Norfluoxetine-D6 (3-(phenyl-d5)-3-(3-d1)-[4-(trifluoromethyl)phenoxy]propan-1-amine) |

| 4 | Oxalate Salt Formation | Reagent: Oxalic acid. Solvent: A solvent in which the oxalate salt is poorly soluble, such as diethyl ether or a mixture of ethanol and ether, to facilitate precipitation. | This compound |

Analytical Applications of Norfluoxetine D6 Oxalate

Role as an Internal Standard in Quantitative Bioanalytical Chemistry

In quantitative bioanalytical chemistry, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard, such as Norfluoxetine-D6 oxalate (B1200264), is the gold standard in mass spectrometry-based bioanalysis. eurisotop.com It co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization efficiency, thereby compensating for variations during sample preparation and analysis. faa.gov The ratio of the analyte's signal to the IS's signal is used for quantification, leading to more accurate and reliable results. faa.gov Norfluoxetine-D6 oxalate is particularly suitable for the quantitation of norfluoxetine (B159337) and, by extension, its parent drug fluoxetine (B1211875), in complex matrices like plasma, serum, urine, and wastewater. cerilliant.comscientificlabs.co.uksigmaaldrich.com

Mass Spectrometry-Based Quantitation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides high selectivity and sensitivity for the quantification of drugs and their metabolites. This compound is extensively used as an internal standard in MS-based methods to ensure the accurate measurement of fluoxetine and norfluoxetine. cerilliant.comscientificlabs.co.uksigmaaldrich.com

LC-MS/MS has become the preferred method for the quantification of fluoxetine and norfluoxetine in biological fluids due to its high sensitivity, specificity, and throughput. researchgate.net In these methods, this compound is added to the samples to correct for variability. For instance, a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma utilized a related deuterated internal standard, fluoxetine-d6. nih.gov This method demonstrated good linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring. nih.gov

Another study developed an enantioselective LC-MS/MS method for the determination of fluoxetine and norfluoxetine in wastewater. nih.gov This method employed stable isotope-labeled fluoxetine-d5 and norfluoxetine-d5 as internal standards to calculate extraction recovery at trace concentrations. nih.gov The use of these internal standards was crucial for achieving reliable quantification in such a complex matrix. nih.gov

A bioequivalence study of two fluoxetine formulations also relied on a newly developed and validated LC-MS method for the quantification of fluoxetine and norfluoxetine in human plasma. nih.gov This highlights the importance of such methods in pharmaceutical research and development.

Table 1: Examples of LC-MS/MS Methods Utilizing Deuterated Internal Standards for Fluoxetine and Norfluoxetine Analysis

| Analyte(s) | Internal Standard | Matrix | Key Findings | Reference |

| Fluoxetine and Norfluoxetine | Fluoxetine-D6 | Dried Blood Spots | Linear range of 10-750 ng/mL with good precision and accuracy. | nih.gov |

| Fluoxetine and Norfluoxetine (enantiomers) | Fluoxetine-d5 and Norfluoxetine-d5 | Wastewater | Extraction recoveries of 65-82% at trace levels. | nih.gov |

| Fluoxetine and Norfluoxetine | Not specified, but an LC-MS method was developed | Human Plasma | High sensitivity and specificity with a short chromatographic run time. | nih.gov |

| Fluoxetine and Norfluoxetine | Fentanyl-d5 | Human Plasma | LLOQ of 0.5 ng/mL for both analytes. | researchgate.net |

GC-MS is another robust technique for the analysis of fluoxetine and norfluoxetine, often requiring derivatization of the analytes to improve their volatility and chromatographic properties. The use of a deuterated internal standard like Norfluoxetine-D6 is equally important in GC-MS to ensure accurate quantification.

A GC-MS method was developed for the detection of fluoxetine and its active metabolite norfluoxetine in urine, employing maprotiline (B82187) as an internal standard. jrespharm.comresearchgate.net While not using a deuterated standard, this study demonstrates the application of GC-MS in this field. Another study described a GC-MS procedure for analyzing fluoxetine and norfluoxetine after derivatization, using deuterated internal standards to correct for matrix effects and allow for accurate quantification across different postmortem specimen types. faa.gov A novel chiral GC-MS method was also developed for the separation and measurement of fluoxetine and norfluoxetine enantiomers in urine and plasma, which used diphenhydramine (B27) as the internal standard. nih.gov

Table 2: Examples of GC-MS Methods for Fluoxetine and Norfluoxetine Analysis

| Analyte(s) | Internal Standard | Matrix | Key Findings | Reference |

| Fluoxetine and Norfluoxetine | Maprotiline | Urine | Linearity ranges of 5-75 ng/mL for fluoxetine and 6-125 ng/mL for norfluoxetine. | jrespharm.comresearchgate.net |

| Fluoxetine and Norfluoxetine | Deuterated fluoxetine and norfluoxetine | Postmortem tissues and fluids | Eliminated concerns over matrix effects and allowed for accurate quantitation. | faa.gov |

| Fluoxetine and Norfluoxetine (enantiomers) | Diphenhydramine | Urine and Plasma | Linear and reproducible in the 50–500 ng/mL concentration range. | nih.gov |

The validation of bioanalytical methods is a critical process to ensure that the method is reliable, reproducible, and suitable for its intended purpose. nih.gov This process involves assessing various parameters, including linearity, precision, accuracy, selectivity, and stability. The use of a stable isotope-labeled internal standard like this compound is integral to achieving a robust and validated method.

In the development of an LC-MS/MS assay for fluoxetine and norfluoxetine in dried blood spots, fluoxetine-D6 was used as the internal standard. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for therapeutic drug monitoring. nih.gov Similarly, a method for wastewater analysis using fluoxetine-d5 and norfluoxetine-d5 was validated by assessing parameters like cross-contamination, carryover, and inter-assay precision. nih.gov

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy of mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.

A study on the distribution of fluoxetine and norfluoxetine in postmortem tissues utilized deuterated internal standards to eliminate any concerns over possible matrix effects, allowing for accurate quantification in various specimen types using a single calibration curve. faa.gov In the analysis of wastewater, isotope-labeled compounds were used to study and quantify matrix effects, which were found to be significant. nih.govcapes.gov.br The matrix factors were determined to be 38–47% for the enantiomers of norfluoxetine-d5 and 71–86% for fluoxetine-d5. nih.govcapes.gov.br This demonstrates the importance of using appropriate internal standards to correct for such strong matrix effects.

When using stable isotope-labeled internal standards, it is essential to assess their isotopic purity and the potential for cross-contamination. Isotopic purity refers to the percentage of the deuterated compound that is fully labeled, while cross-contamination refers to the presence of the unlabeled analyte in the internal standard solution or vice versa.

In a study developing a method for wastewater analysis, the isotopic purity of fluoxetine-d5 and norfluoxetine-d5 was assessed to exclude the possibility of self-contamination. nih.gov Cross-talk effects, where the signal from the analyte contributes to the signal of the internal standard (or vice versa), were also examined. nih.gov These assessments are crucial for ensuring the accuracy of the quantification. Another study highlighted the importance of high-resolution mass spectrometry in accurately determining the isotopic enrichment of labeled compounds and resolving them from potential interferences. almacgroup.com

Assessment and Mitigation of Matrix Effects in Quantitative Analysis

Chromatographic Separation Techniques

This compound is extensively used in conjunction with chromatographic techniques to facilitate the accurate quantification of norfluoxetine. Its role as an internal standard is indispensable for correcting variations in sample preparation and instrumental analysis. scientificlabs.co.ukcerilliant.com

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a predominant method for the analysis of fluoxetine and its primary metabolite, norfluoxetine. In these applications, this compound is the internal standard of choice. scientificlabs.co.ukcerilliant.com Its use helps to compensate for matrix effects and variations during sample extraction and ionization, which is crucial for achieving reliable quantitative results in complex biological and environmental samples like plasma, serum, urine, and wastewater. scientificlabs.co.ukcerilliant.comcerilliant.com

Methodologies often involve solid-phase extraction (SPE) to pre-concentrate the analytes from the sample matrix before LC-MS/MS analysis. nih.govncsu.edu For instance, a study on the analysis of these compounds in mussel tissue utilized Norfluoxetine-d6 as a surrogate standard, extracting the compounds with acetonitrile (B52724) and formic acid. ualg.pt The subsequent analysis was performed on a phenyl-type column with a gradient of water and methanol (B129727), both containing formic acid, followed by detection using positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode. ualg.pt The use of the deuterated standard was essential for achieving high accuracy and intra- and inter-day repeatability. ualg.pt

| Parameter | Condition | Source |

|---|---|---|

| Analytical Column | ZORBAX Eclipse XDB-Phenyl (150 x 3.0 mm; 3.5 µm) | ualg.pt |

| Mobile Phase | Gradient of (A) water with 0.5% formic acid and (B) methanol with 0.5% formic acid | ualg.pt |

| Column Temperature | 45°C | ualg.pt |

| Detection | Quadrupole Ion Trap Mass Spectrometer with positive electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode | ualg.pt |

| Internal Standard | This compound | ualg.pt |

Gas Chromatography (GC) coupled with mass spectrometry (GC/MS) is another robust technique for the determination of norfluoxetine, for which this compound is a suitable internal standard. scientificlabs.co.ukcerilliant.com This method is frequently employed in forensic and clinical toxicology. scientificlabs.co.ukcerilliant.com For GC analysis, derivatization is often required to increase the volatility and thermal stability of fluoxetine and norfluoxetine. A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA). faa.govoup.com

In a study determining the distribution of these compounds in postmortem tissues, specimens were extracted using solid-phase extraction, derivatized with PFPA, and analyzed by GC/MS. faa.govoup.com The use of deuterated internal standards, including norfluoxetine-d6, was crucial for eliminating potential matrix effects from diverse tissues such as liver, brain, and blood, thereby ensuring accurate quantification. faa.govoup.com The procedure was shown to be rapid, reproducible, and sensitive, with the deuterated standard allowing for clear resolution and unique mass-to-charge ratios for the analyte and standard. oup.com

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) | faa.govoup.com |

| Analytical Column | Varian FactorFour crosslinked 100% methyl siloxane capillary column (12 m x 0.2 mm i.d., 0.33 µm film thickness) | faa.gov |

| GC/MS System | Hewlett Packard (HP) 6890 series GC with a HP 5973 quadrupole MS | faa.gov |

| Quantitation | Internal standard calibration using response ratios (analyte peak area / internal standard peak area) | faa.govoup.com |

| Internal Standard | Norfluoxetine-d6 | faa.govoup.com |

Norfluoxetine is a chiral compound, existing as (R)- and (S)-enantiomers. Since stereoisomers can exhibit different pharmacological activities, their separate quantification is often necessary. Chiral chromatography, using both HPLC and GC systems, is employed for these enantioselective separations. The use of deuterated internal standards like Norfluoxetine-D6 is vital for the accurate, enantiomer-specific quantification in complex matrices. nih.govworktribe.com

For chiral HPLC-MS/MS analysis, protein-based columns, such as those with α₁-acid glycoprotein (B1211001) (AGP) or vancomycin (B549263) (Chirobiotic V2), are effective. nih.govworktribe.com One method successfully resolved the enantiomers of fluoxetine and norfluoxetine on a chiral AGP column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. nih.gov Another study achieved simultaneous separation of several chiral compounds, including fluoxetine enantiomers, on a Chirobiotic V2 column. worktribe.com

Direct enantioselective analysis by GC is also possible. A two-dimensional capillary GC method was developed using a hydrodex-beta-6-TBDM fused-silica capillary for the chiral separation of fluoxetine and norfluoxetine enantiomers in human plasma. nih.gov Another GC/MS method used a similar chiral column (HYDRODEX β-6TBDM) for the successful resolution and measurement of norfluoxetine enantiomers in urine and plasma. nih.gov In all enantioselective methods, isotope-labeled standards are essential for validating the method at trace levels and correcting for matrix effects that could otherwise compromise the accuracy of the enantiomeric fraction determination. nih.govresearchgate.net

| Chromatography Type | Chiral Stationary Phase (Column) | Source |

|---|---|---|

| HPLC | α₁-acid glycoprotein (AGP) | nih.gov |

| HPLC | Vancomycin-based (Chirobiotic V2) | worktribe.com |

| GC | Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin (hydrodex-beta-6-TBDM) | nih.govnih.gov |

Gas Chromatography (GC) Systems

Utilization as a Certified Reference Material in Analytical Laboratories

This compound is widely available as a Certified Reference Material (CRM). cerilliant.comcaymanchem.comlabmix24.com CRMs are manufactured and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034, to ensure metrologically valid procedures. caymanchem.com A CRM is accompanied by a certificate of analysis that provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com

In analytical laboratories, particularly those involved in clinical testing, forensic toxicology, and pharmaceutical research, this compound serves as an internal standard for the quantitative analysis of norfluoxetine. scientificlabs.co.ukcerilliant.comcerilliant.com Its use is critical for validating analytical methods and ensuring the accuracy and reliability of results. caymanchem.com As a CRM, it is supplied in a solution of known concentration, often in methanol, allowing for the precise preparation of calibrators and quality control samples. cerilliant.comlabmix24.com The availability of this CRM facilitates adherence to quality assurance and quality control (QA/QC) protocols in regulated laboratory environments.

Application in Environmental Analytical Chemistry for Trace Analysis

The presence of pharmaceuticals and their metabolites in the environment, particularly in water systems, is a growing concern. Norfluoxetine is among the compounds frequently detected in wastewater effluents and surface waters. ncsu.edudcu.ie Environmental analytical chemistry requires highly sensitive and specific methods to detect and quantify these substances at trace concentrations (ng/L to pg/L levels). nih.govncsu.edu

Isotope dilution analysis using stable isotope-labeled internal standards is the preferred technique for such trace analysis, as it effectively mitigates matrix effects and accounts for analyte losses during sample preparation. nih.govncsu.edu this compound is used as an internal standard for the quantification of norfluoxetine in environmental matrices. nih.govualg.pt

For example, an enantioselective method was developed for determining norfluoxetine in raw and treated wastewater using solid-phase extraction and LC-MS/MS. nih.gov The study utilized deuterated standards of fluoxetine and norfluoxetine to determine method detection and quantification limits, which were in the low ng/L range. nih.gov The use of the labeled standard was described as an "extended way for extraction recovery calculations at trace level concentrations in wastewater," highlighting its essential role in achieving accurate results in these challenging samples. nih.gov

Mechanistic Research Employing Norfluoxetine D6 Oxalate

Investigation of Metabolic Pathways and Enzyme Kinetics

The metabolism of fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), is a complex process involving multiple cytochrome P450 (CYP) enzymes. Norfluoxetine-D6 oxalate (B1200264) is instrumental in studies designed to dissect these intricate metabolic pathways and to characterize the kinetics of the enzymes involved.

In Vitro Mechanistic Studies of Norfluoxetine Metabolism by Cytochrome P450 (CYP) Enzymes (e.g., CYP2D6, CYP2C9, CYP2C19, CYP3A4)

In vitro studies using human liver microsomes and recombinant CYP enzymes have been pivotal in identifying the specific enzymes responsible for norfluoxetine formation and its subsequent metabolism. The N-demethylation of fluoxetine to norfluoxetine is primarily mediated by CYP2D6, with contributions from CYP2C9, CYP2C19, CYP3A4, and CYP3A5. researchgate.netmdpi.compharmgkb.org

Norfluoxetine itself is a substrate and a potent inhibitor of several CYP enzymes, leading to complex drug-drug interactions. nih.govnih.gov Both enantiomers of norfluoxetine are high-affinity reversible inhibitors of CYP2D6. nih.gov The (S)-enantiomers of both fluoxetine and norfluoxetine are significantly more potent inhibitors of CYP2D6 than their (R)-counterparts. nih.gov

Furthermore, norfluoxetine enantiomers contribute to the time-dependent inhibition of CYP2C19 and CYP3A4. nih.gov Specifically, (R)-fluoxetine and (S)-norfluoxetine are major contributors to the in vivo inhibition of CYP2C19, while (S)-fluoxetine and (R)-norfluoxetine are implicated in the inhibition of CYP3A4. nih.gov The use of deuterated standards like Norfluoxetine-D6 is essential in these in vitro incubation studies to accurately quantify the formation and inhibition kinetics of each enantiomer. nih.govoup.com

| Enzyme | Role in Norfluoxetine Metabolism/Interaction | Key Findings | Citations |

| CYP2D6 | Major enzyme in the formation of norfluoxetine from fluoxetine. Norfluoxetine is also a potent inhibitor. | Both (R)- and (S)-norfluoxetine are high-affinity reversible inhibitors. (S)-norfluoxetine is a more potent inhibitor than (R)-norfluoxetine. | researchgate.netmdpi.comnih.gov |

| CYP2C9 | Involved in the N-demethylation of fluoxetine, with a preference for forming R-norfluoxetine. | Contributes to the stereoselective metabolism of fluoxetine. | researchgate.netpharmgkb.org |

| CYP2C19 | Contributes to the metabolism of fluoxetine and is subject to time-dependent inhibition by norfluoxetine. | (S)-norfluoxetine is a significant contributor to the in vivo inhibition of CYP2C19. | researchgate.netnih.gov |

| CYP3A4 | Involved in the metabolism of fluoxetine and is inhibited by norfluoxetine. | (R)-norfluoxetine is implicated in the inhibition of CYP3A4. | nih.govnih.gov |

Elucidation of Kinetic Isotope Effects in Biotransformation Processes

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. portico.org Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position. portico.orgresearchgate.net

In drug metabolism, the KIE can be exploited to slow down the rate of metabolic processes mediated by enzymes like the cytochrome P450 family. portico.orgresearchgate.net This can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life. wikipedia.org

Exploration of Isotopic Effects on Molecular Interactions and Stereochemistry

The introduction of deuterium into the norfluoxetine molecule not only has implications for its metabolism but also serves as a powerful tool for investigating molecular interactions and stereochemistry.

Influence of Deuteration on Biochemical Mechanisms

Deuteration of a drug molecule can influence its biochemical mechanisms primarily through the kinetic isotope effect, which can alter the rates of enzyme-catalyzed reactions. wikipedia.org By strategically placing deuterium at sites of metabolic attack, the metabolic stability of a drug can be enhanced. scielo.org.mx This is because the greater strength of the C-D bond compared to the C-H bond can make it more difficult for metabolic enzymes to break, thus slowing down the metabolic process. portico.org

Stereochemical Aspects of Norfluoxetine Metabolism and the Role of Deuterium Labeling

The metabolism of fluoxetine and norfluoxetine is highly stereoselective. researchgate.netnih.gov Fluoxetine is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized to their respective norfluoxetine enantiomers. pharmgkb.org These enantiomers exhibit different pharmacological activities and are metabolized at different rates by CYP enzymes. pharmgkb.orgmdpi.com For instance, S-norfluoxetine is a much more potent serotonin (B10506) reuptake inhibitor than R-norfluoxetine. pharmgkb.orgmdpi.com

In vitro studies have shown that CYP2D6 is more active towards the formation of S-norfluoxetine, while CYP2C9 and CYP2C19 preferentially form R-norfluoxetine. researchgate.net This stereoselectivity leads to different plasma concentrations of the enantiomers. mdpi.com

Deuterium labeling, as in Norfluoxetine-D6, plays a crucial role in the study of these stereochemical aspects. By using Norfluoxetine-D6 as an internal standard, researchers can accurately and simultaneously quantify the individual (R)- and (S)-enantiomers of norfluoxetine in biological samples. nih.govoup.com This precise measurement is essential for determining the stereoselective disposition, metabolism, and clearance of the drug, providing a clearer picture of the pharmacokinetic and pharmacodynamic consequences of its chirality. uppitysciencechick.comnih.gov

| Stereochemical Aspect | Description | Role of Deuterium Labeling | Citations |

| Enantiomeric Potency | S-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than R-norfluoxetine. | Enables accurate quantification of each enantiomer to correlate concentration with pharmacological effect. | pharmgkb.orgmdpi.com |

| Stereoselective Metabolism | CYP2D6 preferentially metabolizes S-fluoxetine, while CYP2C9 has a preference for R-fluoxetine. | Norfluoxetine-D6 as an internal standard allows for precise measurement of the metabolic rates of each enantiomer. | researchgate.netpharmgkb.orgnih.gov |

| Differential Pharmacokinetics | The enantiomers of norfluoxetine have different elimination half-lives, particularly in individuals with different CYP2D6 genotypes. | Crucial for pharmacokinetic modeling to understand the exposure to each enantiomer over time. | nih.gov |

Advanced Methodological Considerations for Deuterated Analog Research

Isotope Discrimination Mass Spectrometry (IDMS) Approaches

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages the addition of a known amount of an isotopically enriched standard, like Norfluoxetine-D6, to a sample. epa.govacs.org The principle of IDMS is based on altering the natural isotope ratio of the analyte in the sample by spiking it with its stable isotope-labeled counterpart. epa.govepa.gov By measuring the altered isotope ratio in the mixture, the concentration of the native analyte can be calculated with high precision and accuracy. epa.govepa.gov

A key advantage of IDMS is its ability to mitigate the effects of sample loss during preparation and analysis. Once the isotopic standard is equilibrated with the sample, any subsequent loss of the analyte will not affect the accuracy of the measurement, as the isotope ratio remains constant. epa.govepa.gov This makes IDMS particularly robust for complex biological matrices where extensive sample cleanup is often required. researchgate.net Furthermore, IDMS can minimize the impact of physical and chemical interferences, as these phenomena typically affect the different isotopes of the same molecule in a similar manner. epa.govepa.gov

The precision of IDMS is notable, with the isotope ratio measurement often achieving a relative standard deviation (RSD) between 0.25% and 1.0%. epa.gov While traditionally used for elemental analysis, IDMS has been extensively adapted for quantifying organic molecules, including drugs, metabolites, and peptides. nih.gov For complex mixtures, such as in proteomics or metabolomics, endoprotease action is used, and the resulting peptides are quantified using synthetic stable isotope-labeled standards. nih.gov While IDMS is considered a gold standard, particularly when paired with high-resolution mass spectrometry (HRMS), its application with low-resolution mass spectrometry can be challenging.

Strategies for Chemical Derivatization in Deuterated Compound Analysis (e.g., HFBA, Dansyl Chloride)

Chemical derivatization is a crucial strategy in the analysis of deuterated compounds, employed to enhance analyte properties for chromatographic separation and mass spectrometric detection. jfda-online.com This process involves chemically modifying the analyte to improve its volatility, thermal stability, chromatographic behavior, and/or ionization efficiency. jfda-online.comiu.edu For compounds like norfluoxetine (B159337), which contains a primary amine group, derivatization is often necessary, especially for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edu

Common derivatization techniques include acylation, silylation, and alkylation. jfda-online.comresearchgate.net Acylation, using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), is frequently used to convert primary and secondary amines into more volatile and stable derivatives. iu.edunih.gov The introduction of fluorine atoms through HFBA derivatization can significantly enhance detection sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. jfda-online.compnas.org For instance, the analysis of fluoxetine (B1211875) and norfluoxetine in biological specimens can be achieved by GC-MS after derivatization with HFBA. wa.gov Similarly, neurosteroids have been analyzed by GC-MS in the NCI mode following HFBA derivatization. pnas.orgnih.gov

Another widely used derivatizing agent is Dansyl Chloride, which is particularly effective for primary and secondary amines, as well as phenols. nih.govacs.org Dansylation introduces a dimethylamino group, which improves the ionization characteristics of the analyte, making it more sensitive for liquid chromatography-mass spectrometry (LC-MS) analysis, especially with electrospray ionization (ESI). nih.gov This technique has been successfully applied to the analysis of various compounds, including amino acids, and can be used for isotopically selective quantification. acs.org The reaction with dansyl chloride is typically performed under basic conditions to facilitate the derivatization of the target functional groups. acs.org

| Reagent | Abbreviation | Target Functional Groups | Analytical Technique | Key Advantages |

|---|---|---|---|---|

| Heptafluorobutyric anhydride | HFBA | Primary/Secondary Amines, Alcohols, Phenols | GC-MS | Increases volatility and thermal stability; enhances sensitivity with ECD and NCI-MS. nih.govpnas.orgwa.gov |

| Dansyl Chloride | - | Primary/Secondary Amines, Phenols | LC-MS | Improves ionization efficiency for ESI-MS; allows for fluorescent detection. nih.govacs.org |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Primary/Secondary Amines | GC-MS | Used for injection port derivatization of fluoxetine and norfluoxetine. nih.gov |

| Trifluoroacetic anhydride | TFAA | Primary Amines | GC-MS | An acylating agent used for the analysis of amphetamine and other primary amines. iu.edu |

Quality Assurance and Certification Processes for Deuterated Reference Materials

The quality and reliability of deuterated reference materials, such as Norfluoxetine-D6 Oxalate (B1200264), are paramount for accurate and reproducible analytical results. The production and certification of these materials are governed by rigorous quality assurance processes, with ISO 17034 being the key international standard for the competence of reference material producers (RMPs). aroscientific.comexcedr.comaroscientific.com

Accreditation to ISO 17034 ensures that Certified Reference Materials (CRMs) are produced under strict quality control measures, encompassing production planning, material characterization, assignment of certified values, and evaluation of homogeneity and stability. reagecon.com This standard provides a high level of confidence that the reference materials are metrologically sound and traceable to national or international standards. aroscientific.comreagecon.com For laboratories in regulated industries, such as pharmaceuticals, using CRMs from an ISO 17034 accredited producer is often a requirement for compliance with bodies like the FDA. aroscientific.cominecta.com

A crucial document accompanying a CRM is the Certificate of Analysis (CoA). datacor.comtrdsf.com The CoA provides essential information about the product, including its identity, purity, assigned value, and uncertainty. datacor.comtrdsf.com For deuterated standards, the CoA will also specify the isotopic enrichment and the position of the deuterium (B1214612) labels. Key components of a comprehensive CoA include:

Product Identification : Includes the product name, lot number, and batch number for traceability. contractlaboratory.com

Certified Value and Uncertainty : The certified concentration or purity of the material, along with the associated measurement uncertainty. aroscientific.com

Method of Certification : A description of the analytical methods used to determine the certified value.

Homogeneity and Stability Data : Evidence that the material is uniform throughout the batch and remains stable under specified storage conditions. reagecon.com

Traceability Statement : A statement linking the certified value to a recognized national or international standard. aroscientific.com

Date of Certification and Expiration : The date the material was certified and its recommended shelf life. safetyculture.com

| Requirement | Description | Importance |

|---|---|---|

| Competence of Personnel | Ensures that staff involved in production and certification are qualified. aroscientific.com | Guarantees that processes are carried out by knowledgeable individuals. |

| Material Characterization | Thorough analysis to determine the properties of the material. reagecon.com | Provides a comprehensive understanding of the reference material. |

| Homogeneity Testing | Assessment to ensure uniformity between units of the reference material. excedr.com | Confirms that any sample taken is representative of the entire batch. |

| Stability Testing | Evaluation of the material's properties over time under defined conditions. aroscientific.com | Ensures the certified value remains valid throughout the material's shelf life. |

| Assignment of Certified Values | Process of determining the value and uncertainty of the certified property. reagecon.com | Provides the accurate and reliable value for which the material is used. |

| Traceability | Linking the certified value to a national or international measurement standard. aroscientific.com | Ensures comparability of measurement results. |

Sophisticated Data Processing and Interpretation in Deuterated Compound Analysis

The analysis of data from experiments using deuterated compounds, particularly in mass spectrometry, requires sophisticated processing and interpretation to ensure accuracy. A key challenge is the correction for the natural abundance of isotopes, which can interfere with the measurement of the deuterated species. en-trust.at For example, the signal from the first isotope peak (M+1) of a non-labeled analyte can overlap with the signal of a deuterated analyte if the mass difference is only one Dalton. en-trust.atresearchgate.net

Various computational algorithms and software tools have been developed to perform isotope correction. en-trust.atnih.gov These tools use mathematical models to subtract the contribution of naturally occurring isotopes from the measured signal, allowing for a more accurate determination of the abundance of the labeled compound. researchgate.netoup.com Some advanced software, like IsoCor, can handle high-resolution mass spectrometry data and are adaptable to different isotopic tracers and chemical species. nih.govoup.com

In addition to isotope correction, data processing for quantitative analysis using deuterated standards involves several other considerations:

Peak Detection and Integration : Accurate integration of chromatographic peaks for both the analyte and the deuterated internal standard is crucial for calculating the response ratio.

Calibration Curve Construction : A calibration curve is typically generated by plotting the response ratio against the concentration of the analyte. The linearity and range of this curve are important indicators of method performance.

Correction for Isotopic Overlap : In cases where the isotopic purity of the deuterated standard is not 100%, corrections may be needed to account for the presence of non-labeled species in the standard.

Software for Quantitative Proteomics : Specialized software like ProteoIQ can handle data from label-based quantification, allowing for adjustments for mass tolerance and retention time shifts that can occur with deuterated compounds. premierbiosoft.com

Handling Saturated Signals : In some cases, the detector response for a high-concentration analyte may become saturated. Algorithms have been developed to correct for this by using the unsaturated peaks in the isotopic envelope to recalculate the true abundance. osti.gov

Data Analysis in Hydrogen-Deuterium Exchange (HDX)-MS : In HDX-MS, which studies protein dynamics, specialized software is used to analyze the mass shift caused by deuterium uptake. acs.orgnih.gov These tools help in visualizing and quantifying differences in deuterium exchange between different protein states. acs.org

The continuous development of these sophisticated data processing tools is essential for maximizing the quality and reliability of data generated in studies using deuterated compounds like Norfluoxetine-D6 Oxalate.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Deuteration Techniques for Complex Molecules

The synthesis of complex deuterated molecules with high precision is a formidable challenge that is currently being addressed by innovative chemical strategies. The goal is to introduce deuterium (B1214612) at specific locations (regioselectivity) and with a specific 3D orientation (stereoselectivity), which is crucial for understanding and modulating biological activity.

Recent progress has moved beyond simple hydrogen isotope exchange to more sophisticated methods. nih.gov Organometal-catalyzed C-H activation has become a powerful tool for direct hydrogen isotope exchange (HIE), allowing for the late-stage deuteration of complex molecules. nih.govacs.org For instance, iridium-based catalysts have shown high selectivity and reactivity in HIE reactions, making them a gold standard for synthesizing deuterium-labeled compounds. researchgate.netchemrxiv.org Supported iridium nanoparticles are also being developed to achieve high chemo- and regioselectivity under mild conditions, avoiding common side reactions. chemrxiv.org

Another promising area is biocatalysis, which uses enzymes to achieve unparalleled stereoselectivity. nih.govnih.gov Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for example, can catalyze the reversible deprotonation of amino acids, enabling facile H/D exchange with D₂O as an inexpensive deuterium source. nih.gov One study demonstrated that an α-oxoamine synthase could produce a variety of α-²H amino acids site- and stereoselectively. acs.org Such biocatalytic methods offer green and sustainable reaction conditions, eliminating the need for protecting groups that are often required in traditional chemical synthesis. nih.govnih.gov These advanced techniques could enable the synthesis of specific isotopomers of norfluoxetine (B159337), allowing for a more nuanced investigation of its metabolic pathways and sites of action.

Table 1: Comparison of Modern Deuteration Techniques

| Technique | Catalyst/System | Deuterium Source | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Metal-Catalyzed HIE | Iridium(I) Complexes, Supported Iridium Nanoparticles | D₂ gas, C₆D₆, D₂O | High selectivity and reactivity, mild conditions, broad functional group tolerance. researchgate.netchemrxiv.orgresearchgate.net | Achieves deuteration at specific C(sp²)-H and C(sp³)-H bonds in complex molecules. nih.govchemrxiv.org |

| Photoredox Catalysis | Photocatalysts (e.g., Ruthenium-based) | Acetone-d₆ | Mild reaction conditions, suitable for sensitive functional groups. assumption.edu | Enables deuteration of α- and β-amino C-H bonds in N-alkylamine-based drugs. nih.govassumption.edu |

| Biocatalysis | PLP-dependent enzymes (e.g., SxtA AONS, LolT) | D₂O | Exceptional stereoselectivity, environmentally benign, no protecting groups needed. nih.govnih.gov | Produces α-deuterated amino acids with high stereocontrol. nih.govacs.org |

| Ionic Liquid Catalysis | Imidazolium-based ionic liquids | CDCl₃ | Metal-free, mild conditions, avoids extreme pH. doi.org | Successfully incorporated up to 95% deuterium into active pharmaceutical ingredients. doi.org |

Expanding the Scope of Mechanistic Biological Investigations Using Deuterated Norfluoxetine Analogs

Deuterated compounds are invaluable tools for probing the mechanisms of drug metabolism, transport, and action. cdnsciencepub.com The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, a phenomenon that gives rise to the deuterium kinetic isotope effect (KIE). wikipedia.org This effect can significantly slow down metabolic processes mediated by enzymes like the cytochrome P450 (CYP) system, which are often responsible for breaking C-H bonds. cdnsciencepub.cominformaticsjournals.co.in

By strategically placing deuterium at metabolically active sites on the norfluoxetine molecule, researchers can:

Elucidate Metabolic Pathways: Slowing down a specific metabolic route allows for the identification and quantification of alternative pathways that might otherwise be minor or unobserved. This "metabolic switching" can reveal new insights into how the drug is processed in the body. cdnsciencepub.com

Improve Pharmacokinetic Profiles: Deuteration can reduce the rate of drug clearance, prolong the half-life, and increase systemic exposure. For drugs with a significant first-pass effect, this can lead to enhanced oral bioavailability.

Enhance Therapeutic Efficacy and Safety: By stabilizing a drug against rapid metabolism, deuteration can lead to more consistent plasma concentrations. It can also reduce the formation of potentially toxic metabolites. cdnsciencepub.com The world's first FDA-approved deuterated drug, deutetrabenazine, exemplifies this principle, offering a better side-effect profile than its non-deuterated counterpart. researchgate.net

While no significant kinetic isotope effect was found in one study on the metabolism of S-fluoxetine-d5 by specific CYP enzymes, the broader application of deuterated norfluoxetine analogs remains a rich area for investigation. nih.gov Using Norfluoxetine-D6 as a tracer in metabolic studies can help map its biotransformation and distribution with high precision, distinguishing it from the endogenously formed metabolite.

Advancements in Analytical Methodologies for Deuterated Analogs in Challenging Matrices

The accurate quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue is a cornerstone of pharmaceutical research. researchgate.net Deuterated compounds, such as Norfluoxetine-D6 Oxalate (B1200264), are considered the gold standard for use as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. oup.comscispace.comaptochem.com

The rationale for using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and has nearly identical chemical and physical properties. aptochem.com This allows it to effectively compensate for variations in sample preparation (e.g., extraction recovery), chromatography, and ionization efficiency in the mass spectrometer, a phenomenon known as the "matrix effect." oup.comkcasbio.com

However, advancements are still needed to address specific challenges:

Chromatographic Separation: In some cases, deuterated standards can exhibit slight chromatographic separation from the non-deuterated analyte, a phenomenon known as the "isotope effect" in chromatography. scispace.comoup.com While often negligible, this can be problematic in high-resolution separations. Method development must ensure that this separation does not affect the accuracy of quantification.

Isotopic Purity: The SIL-IS must have high isotopic purity and be free of the non-deuterated analyte to avoid artificially inflating the measured concentration of the analyte, especially at the lower limit of quantification.

Complex Matrices: Analyzing analytes in challenging matrices like wastewater or postmortem tissues requires robust methods. faa.govnih.gov Studies have successfully used deuterated fluoxetine (B1211875) and norfluoxetine to quantify these compounds in such complex samples, demonstrating the power of the SIL-IS approach to overcome matrix interference. oup.comfaa.govnih.gov

The development of highly sensitive LC-MS/MS methods allows for the quantification of analytes at very low concentrations (pg/mL or ng/mL). nih.govrjptonline.orgnih.gov The use of a deuterated internal standard like Norfluoxetine-D6 is critical for achieving the accuracy and precision required by regulatory agencies for these assays. rjptonline.orgnih.gov

Table 2: Application of Deuterated Norfluoxetine in Analytical Methods

| Analytical Goal | Matrix | Method | Role of Deuterated Analog | Finding/Advantage |

|---|---|---|---|---|

| Drug Distribution Study | Postmortem Blood, Urine, Tissues | GC-MS | Internal Standard (Fluoxetine-d6, Norfluoxetine-d6) | Eliminated matrix effects, allowing accurate quantification across different tissues using a single blood calibration curve. oup.comfaa.gov |

| Enantioselective Quantification | Wastewater | LC-MS/MS | Isotope-labeled standard (Fluoxetine-d₅, Norfluoxetine-d₅) | Used to investigate and quantify significant matrix effects (ion suppression) in raw and treated wastewater. nih.gov |

| Pharmacokinetic Study | Human Plasma | LC-MS/MS | Internal Standard (Deuterated Olmesartan) | Enabled a reliable and robust method that met international validation guidelines for a bioequivalence study. nih.gov |

| Metabolism Interaction Study | In vitro (CYP enzymes) | LC-MS/MS | Analyte (S-FLX-d5) | Used to determine if a significant kinetic isotope effect occurred during metabolism by specific CYP isoforms. nih.gov |

Theoretical and Computational Studies of Deuterium Effects on Molecular Behavior

Computational chemistry provides powerful tools to predict and understand the consequences of deuterium substitution at a molecular level. numberanalytics.com These methods can model how deuteration affects everything from molecular vibrations to drug-receptor binding interactions, complementing experimental findings.

Key areas of computational investigation include:

Kinetic Isotope Effect (KIE) Calculation: Quantum mechanical (QM) and hybrid QM/molecular mechanical (QM/MM) methods can calculate KIEs with increasing accuracy. numberanalytics.comnih.gov By modeling the potential energy surfaces of reactants and transition states, these calculations can help validate proposed reaction mechanisms. numberanalytics.comnumberanalytics.comrsc.org For example, computational models can determine whether a C-H bond is broken in the rate-determining step of a reaction, which is crucial for designing deuterated drugs with altered metabolic stability. numberanalytics.com

Equilibrium Isotope Effects (EIEs): Deuteration can also affect non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding. nih.gov This is known as an EIE. Computational studies have shown that replacing hydrogen with deuterium can alter the strength of hydrogen bonds (the Ubbelohde effect), which can in turn change a drug's binding affinity for its target receptor. nih.govnih.gov

A combined experimental and computational study on histamine (B1213489) receptor ligands demonstrated that deuteration could increase or decrease binding affinity depending on the specific ligand and its interactions within the receptor binding site. nih.gov Such studies highlight that the effect of deuteration is not always predictable and must be examined on a case-by-case basis, where computational tools become indispensable for rational design. irb.hr These approaches can be applied to Norfluoxetine-D6 to model its interaction with the serotonin (B10506) transporter, potentially revealing subtle but significant differences in binding dynamics compared to its non-deuterated counterpart.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Norfluoxetine-D6 Oxalate |

| Norfluoxetine |

| Fluoxetine |

| S-fluoxetine-d5 |

| Norfluoxetine-d5 |

| Fluoxetine-d6 |

| Deutetrabenazine |

| Histamine |

| 2-methylhistamine |

| 4-methylhistamine |

| Olmesartan |

| Pyridine |

| Safinamide |

| Istradefylline |

| Caffeine |

| Cimetidine |

| Famotidine |

| Clopidogrel |

Q & A

Basic Research Questions

Q. How should Norfluoxetine-D6 Oxalate stock solutions be prepared for LC-MS/MS pharmacokinetic studies?

- Methodological Answer : Prepare stock solutions in methanol at 100 µg/ml, as deuterated compounds require inert solvents to minimize isotopic exchange. Use gravimetric analysis for precise concentration calibration and store at -20°C to prevent degradation . Validate solvent compatibility with LC-MS mobile phases to avoid ion suppression.

Q. What analytical parameters are critical for validating this compound as an internal standard?

- Methodological Answer : Key parameters include:

- Isotopic purity : Verify ≥98 atom% D via high-resolution mass spectrometry (HRMS) to ensure minimal interference from non-deuterated analogs .

- Chromatographic separation : Optimize retention time differences (>0.5 min) from non-deuterated norfluoxetine using C18 columns and acidic mobile phases (e.g., 0.1% formic acid) .

- Stability : Conduct freeze-thaw and long-term stability tests in biological matrices (e.g., plasma) over 30 days .

Q. What are the primary applications of this compound in neuropharmacology research?

- Methodological Answer : Use it as a stable isotope-labeled internal standard for:

- Quantifying non-deuterated norfluoxetine in brain tissue via LC-MS/MS, correcting for matrix effects .

- Studying serotonin reuptake inhibition kinetics in vitro, leveraging deuterium’s minimal kinetic isotope effect (KIE) to mirror native compound behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium retention observed during this compound metabolic studies?

- Methodological Answer :

- Hypothesis : Deuteration at labile positions (e.g., N-methyl groups) may lead to isotopic exchange in vivo.

- Experimental Design :

Compare metabolic profiles of this compound and non-deuterated analogs in hepatocyte incubations using HRMS .

Use H/D exchange experiments to identify vulnerable deuterium positions.

Apply computational modeling (e.g., DFT) to predict bond stability .

- Data Analysis : Normalize metabolite ratios against non-deuterated controls to distinguish true metabolism from artifacial exchange .

Q. What strategies ensure isotopic purity during the synthesis of this compound?

- Methodological Answer :

- Synthetic Route : Use deuterated precursors (e.g., D6-labeled trifluoromethylphenyl reagents) in Pd-catalyzed cross-coupling reactions to minimize scrambling .

- Purification : Employ preparative HPLC with deuterium-enriched solvents (e.g., D2O/acetonitrile-D3) to prevent back-exchange .

- Quality Control : Validate purity via NMR (²H integration) and isotope ratio mass spectrometry (IRMS) .

Q. How does deuteration impact the receptor binding affinity of this compound compared to its non-deuterated form?

- Methodological Answer :

- Experimental Design :

Perform competitive binding assays (e.g., with ³H-serotonin) using rat synaptic membranes.

Compare IC50 values of deuterated vs. non-deuterated compounds .

- Data Interpretation : A >10% difference in IC50 suggests significant KIE, necessitating structural analysis (e.g., X-ray crystallography) to identify deuterium-sensitive binding motifs .

Q. What are the limitations of using this compound in longitudinal pharmacokinetic studies?

- Methodological Answer :

- Limitations :

- Isotopic Dilution : Progressive deuterium loss in vivo may skew quantification over extended periods .

- Cross-Reactivity : Immunoassays may fail to distinguish deuterated and non-deuterated forms, requiring orthogonal validation via LC-MS .

- Mitigation : Use short-term studies (<72 hr) or pair with ¹³C-labeled analogs for long-term tracer stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s stability in alkaline biological matrices?

- Methodological Answer :

- Root Cause : Discrepancies may arise from varying matrix pH (e.g., intestinal vs. plasma samples).

- Resolution Strategy :

Pre-treat samples with pH-adjusted extraction buffers (e.g., citrate for acidic stabilization).

Conduct stability tests under physiologically relevant pH conditions (4.0–8.5) .

Publish negative data to clarify boundary conditions for reliable usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.